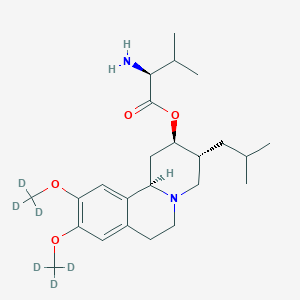

Valbenazine-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H38N2O4 |

|---|---|

Molecular Weight |

424.6 g/mol |

IUPAC Name |

[(2R,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1/i5D3,6D3 |

InChI Key |

GEJDGVNQKABXKG-IRCBYGDBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)CC(C)C)OC(=O)[C@H](C(C)C)N)OC([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Valbenazine D6

Chemical Synthesis Pathways of Deuterated Valbenazine (B1662120) Precursors

The synthesis of Valbenazine-d6, chemically known as (2R,3R,11bR)-3-Isobutyl-9,10-bis(methoxy-d3)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate, necessitates the preparation of deuterated precursors. synzeal.comispstandards.com The core structure of Valbenazine is a tetrabenazine (B1681281) derivative. researchgate.net The key deuterated intermediate is a tetrabenazine analogue where the two methoxy (B1213986) groups on the aromatic ring are replaced with trideuteriomethoxy groups (-OCD3).

The synthesis typically begins with a suitable catechol precursor which undergoes etherification using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4), in the presence of a base. This step is critical for introducing the six deuterium (B1214612) atoms into the molecule. The resulting deuterated veratrole derivative then undergoes a series of reactions, including condensation and cyclization steps, to construct the tetracyclic core of the molecule. These synthetic sequences are analogous to the established routes for the non-deuterated tetrabenazine. google.comgoogle.com

Another crucial component is the L-valine amino acid, which is later coupled to the tetrabenazine core. While the L-valine portion of this compound is typically not deuterated, its protected form, such as N-Boc-L-valine, is used in the coupling reaction.

Deuterium Labeling Strategies for Specific Molecular Positions

The selective incorporation of deuterium at specific molecular sites is paramount in the synthesis of isotopically labeled compounds like this compound. researchgate.net This targeted approach ensures that the deuterium atoms are placed at metabolically stable positions, which is crucial for its application in pharmacokinetic studies.

Site-Specific Deuterium Introduction Techniques

For this compound, the primary sites for deuteration are the two methoxy groups attached to the benzoquinone ring. lgcstandards.com The most direct method for achieving this is through the use of deuterated alkylating agents during the synthesis of the precursors. Reagents like iodomethane-d3 (CD3I) are commercially available and are frequently used to introduce the trideuteromethyl (-CD3) group. osaka-u.ac.jp The reaction involves the nucleophilic attack of a hydroxyl group on the deuterated methylating agent, leading to the formation of a deuterated ether linkage. This method offers high regioselectivity and efficiency in deuterium incorporation.

Catalytic Deuteration and Exchange Reactions

While not the primary method for the specific deuteration pattern in this compound, catalytic deuteration and exchange reactions are powerful tools for introducing deuterium into organic molecules. digitellinc.com These methods often employ transition metal catalysts, such as palladium, platinum, or iridium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D2O) or deuterium gas (D2). assumption.educhemrxiv.org

For instance, hydrogen isotope exchange (HIE) reactions can be used for late-stage deuteration of complex molecules. thieme-connect.com These reactions can be directed by functional groups within the molecule to achieve site-selectivity. While this approach is versatile, controlling the exact position and level of deuteration can be challenging and may lead to a mixture of isotopologues. digitellinc.com For this compound, where the deuteration is confined to the methoxy groups, the use of deuterated building blocks remains the more precise and controlled strategy.

Analytical Verification of Deuterium Content and Isotopic Purity

Ensuring the correct deuterium incorporation and high isotopic purity of this compound is critical for its intended use. rsc.org A variety of advanced analytical techniques are employed to quantify the deuterium content and assess the presence of any non-deuterated or partially deuterated species. acs.orgacs.org

Advanced Spectroscopic Techniques for Deuterium Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation and isotopic analysis of deuterated compounds. google.com Both ¹H NMR and ²H NMR spectroscopy are utilized. In ¹H NMR, the disappearance or reduction in the intensity of the signals corresponding to the methoxy protons provides a direct indication of successful deuteration. For more precise quantification, Quantitative NMR (qNMR) can be employed, often using an internal standard. nih.gov ²H NMR, on the other hand, directly detects the deuterium nuclei, providing information about the location and abundance of the deuterium atoms. nih.gov Furthermore, ¹³C NMR can also be used, as the carbon atoms attached to deuterium exhibit a characteristic isotopic shift compared to those bonded to hydrogen. researchgate.net

Mass Spectrometry (MS) is another indispensable tool for determining isotopic purity. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between Valbenazine and this compound due to the mass difference of approximately 6 Da. rsc.org The isotopic distribution pattern in the mass spectrum reveals the percentage of the desired d6-isotopologue relative to other isotopologues (d0 to d5). nih.gov

Raman Spectroscopy can also be used to detect deuterium incorporation. The carbon-deuterium (C-D) bond has a characteristic vibrational frequency that is distinct from the carbon-hydrogen (C-H) bond, appearing in a "silent" region of the Raman spectrum of biological samples. optica.org

Chromatographic Methods for Isotopic Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. acs.orgacs.orgfigshare.com This method is particularly useful for separating this compound from its non-deuterated counterpart and other impurities before mass analysis. rsc.org The use of LC-MS allows for the quantification of isotopic purity in complex matrices. Robust LC-MS methods have been developed for the quality control of deuterated pharmaceuticals, ensuring that isotopologue impurities are tightly controlled. acs.orgacs.org

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has also been explored for the analysis of deuterated compounds. SFC can sometimes offer advantages in reducing back-exchange of deuterium for hydrogen during the analytical process. google.com

The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of this compound, confirming its chemical identity, the specific sites of deuteration, and its isotopic purity.

Table of Research Findings on Analytical Verification of Deuterated Compounds

| Analytical Technique | Application | Key Findings |

| NMR Spectroscopy | Structural confirmation and deuterium quantification. | Provides information on the position and percentage of deuterium incorporation. rsc.orggoogle.com qNMR allows for precise content measurement. nih.gov |

| Mass Spectrometry | Determination of isotopic enrichment and purity. | HRMS distinguishes between different isotopologues based on mass-to-charge ratio. rsc.orgnih.gov |

| LC-MS | Separation and quantification of isotopologues. | Enables the assessment of isotopic purity in complex mixtures and is used for quality control. acs.orgacs.org |

| Raman Spectroscopy | Detection of C-D bonds. | Offers a non-destructive method to confirm deuteration by identifying the characteristic C-D vibrational frequency. optica.org |

Molecular and Cellular Research on Valbenazine D6 Mechanism of Action

Investigations into Vesicular Monoamine Transporter 2 (VMAT2) Modulation

Valbenazine-d6, a deuterated isotopologue of valbenazine (B1662120), is investigated for its interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein embedded in the membranes of presynaptic vesicles within central nervous system neurons. ingrezzahcp.comresearchgate.net Its primary function is to transport monoamine neurotransmitters, such as dopamine (B1211576), from the cytoplasm into these vesicles for storage and subsequent release into the synaptic cleft. ingrezzahcp.comfda.gov By inhibiting VMAT2, valbenazine and its active metabolite reduce the amount of dopamine available for release, which is the therapeutic mechanism for conditions like tardive dyskinesia. ingrezzahcp.comnih.gov

Valbenazine itself is a prodrug that is rapidly converted to its highly potent, active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). nih.govdrugbank.com Research on valbenazine's VMAT2 interaction focuses on this metabolite. In vitro studies using recombinant human VMAT2 have determined that valbenazine has a binding affinity (Ki) of approximately 150 nM. fda.govnih.gov However, its principal active metabolite, [+]-α-HTBZ, binds with significantly higher affinity, exhibiting a Ki of approximately 3.1 nM. nih.gov This demonstrates that the metabolite is substantially more potent in its VMAT2 inhibition than the parent compound. nih.gov

While direct binding kinetic studies specifically on this compound are not extensively published, the principles of isotopic substitution suggest its binding affinity would be similar to the non-deuterated form. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium bond, which primarily affects metabolic rates (a kinetic isotope effect) rather than equilibrium binding to protein targets. researchgate.net Therefore, this compound is expected to exhibit VMAT2 binding affinity comparable to valbenazine, while its deuterated active metabolite would mirror the high affinity of [+]-α-HTBZ.

Table 1: VMAT2 Binding Affinities of Valbenazine and its Active Metabolite

| Compound | VMAT2 Binding Affinity (Ki) |

|---|---|

| Valbenazine | ~150 nM fda.govnih.gov |

| [+]-α-dihydrotetrabenazine ([+]-α-HTBZ) | ~3.1 nM nih.gov |

Data derived from in vitro studies with recombinant human VMAT2.

The mechanism of valbenazine involves its interaction with VMAT2 at the subcellular level. VMAT2 is localized on the membranes of synaptic vesicles in presynaptic neurons. researchgate.net The inhibition of VMAT2 by valbenazine's active metabolite, [+]-α-HTBZ, leads to a reversible reduction in dopamine uptake into these vesicles. ingrezzahcp.comnih.gov This action decreases the amount of dopamine packaged for release, thereby reducing dopaminergic signaling in neural circuits associated with motor control. nih.gov

Studies on the subcellular distribution of this compound are not specifically available. However, based on its structural similarity to valbenazine and its mechanism of action as a VMAT2 inhibitor, its distribution in cellular models is expected to follow the same pathway. After crossing the cell membrane, the compound (or its active metabolite) would interact with VMAT2 on presynaptic vesicles within monoaminergic neurons. Research on related deuterated VMAT2 PET imaging agents, such as D6-[¹⁸F]FP-(+)-DTBZ, shows significant uptake and binding in VMAT2-rich brain regions, confirming that deuteration does not prevent the molecule from reaching its subcellular target. researchgate.net

Detailed VMAT2 Binding Kinetics and Equilibrium Studies in Recombinant Systems

Stereochemical Interactions and Enantiomeric Specificity Research

Valbenazine was developed as a prodrug of a single, specific stereoisomer of dihydrotetrabenazine (B1670615): the (+)-α-isomer, which has a (2R,3R,11bR) configuration. acs.orgresearchgate.net This stereochemical specificity is a key feature, as it confers high selectivity for VMAT2 with minimal affinity for other receptors, such as VMAT1, dopaminergic, or serotonergic receptors. fda.govdrugbank.comnih.gov

In contrast, the related drug tetrabenazine (B1681281) is a racemic mixture, and its deuterated counterpart, deutetrabenazine, is metabolized into four different deuterated HTBZ stereoisomers. nih.gov The most abundant of these metabolites has weak VMAT2 inhibitory activity but notable affinity for other receptors, including dopamine and serotonin (B10506) receptors. nih.gov Valbenazine's design as a single isomer prodrug ensures that only the most potent and selective VMAT2 inhibitor, [+]-α-HTBZ, is produced in significant amounts, which may contribute to its distinct pharmacological profile. nih.gov The chirality at the C11b position is considered essential for in vivo VMAT2 binding activity. researchgate.net As this compound is an isotopologue of valbenazine, it retains this specific (2R,3R,11bR) stereoconfiguration, ensuring the same enantiomeric specificity in its interaction with VMAT2.

Intracellular Transport and Compartmentalization Studies using this compound

The effective delivery of a drug to its intracellular target is critical for its therapeutic action. nih.gov For valbenazine, this involves crossing the blood-brain barrier and the neuronal cell membrane to reach VMAT2 on synaptic vesicles. researchgate.net Valbenazine is administered orally and has an absolute bioavailability of about 49%. drugbank.comnih.gov It reaches peak plasma concentrations relatively quickly (0.5 to 1.0 hours), after which it is hydrolyzed to its active metabolite, [+]-α-HTBZ, which peaks later (4 to 8 hours). drugbank.commdedge.com

Specific intracellular transport studies using this compound have not been detailed in the literature. However, the process can be inferred from the known pharmacology of valbenazine and general principles of drug transport. nih.govnih.gov The lipophilic nature of the molecule facilitates its passage across cellular membranes. Once inside the presynaptic terminal, it is compartmentalized through its specific, high-affinity binding to VMAT2 on the vesicular membrane. The use of deuterated tracers in PET imaging has demonstrated that such molecules effectively penetrate target tissues and accumulate in specific compartments, such as VMAT2-rich regions of the brain. researchgate.net

Enzymatic Biotransformation and Metabolic Fate in Preclinical Models

Valbenazine undergoes extensive biotransformation. nih.govrxlist.com The initial metabolic step is the hydrolysis of the L-valine ester by endogenous esterases to produce the primary active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ). mdedge.com This active metabolite is then further metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and, to a lesser extent, CYP3A4/5. nih.govmdedge.comkegg.jp Following administration of a radiolabeled dose of valbenazine, approximately 60% of the radioactivity is recovered in urine and 30% in feces, indicating significant metabolism and excretion. rxlist.com

The strategic replacement of hydrogen with deuterium at sites of metabolic oxidation can significantly alter a drug's pharmacokinetic profile due to the deuterium kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes like CYPs to break. researchgate.netresearchgate.net This can slow the rate of metabolism, potentially increasing the drug's half-life and metabolic stability. medchemexpress.comnih.gov

This compound contains six deuterium atoms on its two methoxy (B1213986) groups. synzeal.com The metabolism of the active metabolite, [+]-α-HTBZ, includes O-demethylation at these positions, a reaction often catalyzed by CYP enzymes. researchgate.net By substituting hydrogen with deuterium at these sites, the rate of this metabolic process is expected to be reduced.

In vitro systems, such as liver microsomes or hepatocytes, are standard models for assessing metabolic stability. wuxiapptec.comdls.com While direct comparative data for this compound is not available, studies on other deuterated molecules show a marked increase in metabolic stability. For example, deuteration can lead to a longer half-life and increased oral bioavailability. medchemexpress.comnih.govresearchgate.net It is hypothesized that in an in vitro metabolic system, this compound would exhibit greater stability against O-demethylation compared to its non-deuterated counterpart, leading to a slower clearance rate.

Table 2: Hypothesized Impact of Deuteration on Valbenazine Metabolism

| Compound | Site of Deuteration | Primary Metabolic Pathway Affected | Expected Outcome in In Vitro Systems |

|---|---|---|---|

| This compound | Methoxy groups | CYP-mediated O-demethylation researchgate.net | Reduced rate of metabolism; increased metabolic stability researchgate.netnih.gov |

This table is based on the principles of the deuterium kinetic isotope effect and metabolic pathways of the parent compound.

Identification and Characterization of Deuterated Metabolites in Research Matrices

In the study of valbenazine's metabolism, deuterated analogues of the parent compound and its metabolites serve as critical tools, primarily utilized as internal standards for quantitative analysis in various research matrices. The inherent nature of valbenazine metabolism does not produce deuterated metabolites; rather, stable isotope-labeled compounds, such as this compound, are synthesized for research purposes. Their application in analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the accurate identification and characterization of valbenazine's primary non-deuterated metabolites.

Research efforts to characterize the metabolic profile of valbenazine have identified a primary active metabolite, (+)-α-dihydrotetrabenazine (also known as NBI-98782), and another active metabolite, NBI-136110, which is formed through oxidation by CYP3A4/5 enzymes. nih.gov The principal active metabolite, (+)-α-HTBZ, is notably more potent as a VMAT2 inhibitor than valbenazine itself. nih.gov

The identification and quantification of these metabolites in biological samples, such as human plasma, are performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. nih.govresearchgate.net In these analyses, deuterated standards are introduced into the plasma samples. nih.gov Because these standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, their difference in mass allows the instrument to distinguish between the analyte and the internal standard.

A study detailing the pharmacokinetic properties of valbenazine in healthy participants utilized specific deuterated internal standards to quantify the parent drug and its key metabolites. nih.gov For the analysis of valbenazine, d6-NBI-98854-2HCl salt was used as the internal standard. For the metabolite NBI-136110, the corresponding deuterated standard was d6-NBI-136110 2HCl salt. nih.gov The detection of these compounds was achieved through electrospray ionization in the positive-ion mode with multiple reaction monitoring (MRM), which provides high specificity and sensitivity. nih.gov

The table below summarizes the deuterated compounds used as internal standards in research matrices for the analysis of valbenazine and its metabolite, along with the specific mass-to-charge ratio (m/z) transitions monitored by the mass spectrometer.

Table 1: Deuterated Internal Standards in Valbenazine Metabolite Research

| Analyte | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Research Matrix |

|---|---|---|---|---|

| Valbenazine | d6-NBI-98854-2HCl salt | 425 | 211 | Plasma |

| NBI-136110 | d6-NBI-136110 2HCl salt | 441 | 308 | Plasma |

Data sourced from a pharmacokinetic study of valbenazine. nih.govresearchgate.net

This analytical approach allows for precise quantification, which is fundamental to understanding the pharmacokinetic profile of valbenazine, including the rates of formation and clearance of its active metabolites. The use of these deuterated standards ensures that variations during sample preparation and analysis are accounted for, leading to reliable and reproducible research findings.

Sophisticated Analytical Methodologies for Valbenazine D6 Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the quantification of valbenazine (B1662120) and its metabolites in biological samples. Its high sensitivity, selectivity, and robustness make it ideal for bioanalytical research.

The development of quantitative assays using LC-MS/MS for valbenazine and its metabolites involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netnih.gov Research studies have detailed methods for determining plasma concentrations of valbenazine and its active metabolites, such as [+]-α-dihydrotetrabenazine (NBI-98782). nih.govsemanticscholar.org

Sample preparation typically involves protein precipitation (PPT) or liquid-liquid extraction (LLE) to remove interfering macromolecules from the biological matrix. nih.govnih.gov For instance, plasma samples may be mixed with acetonitrile (B52724) to precipitate proteins, after which the supernatant is analyzed. nih.govsemanticscholar.org

Chromatographic separation is commonly achieved using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. researchgate.netwisdomlib.orgnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate the analyte from other matrix components. nih.govnih.gov

Detection is performed using a triple quadrupole mass spectrometer, typically operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). nih.govresearchgate.net The MRM mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. For valbenazine, a common transition is m/z 419 → 205. nih.govsemanticscholar.org The corresponding deuterated internal standard, Valbenazine-d6, would have a mass shift, such as m/z 425 → 211, ensuring no cross-talk with the analyte. nih.govsemanticscholar.org

Table 1: Example of LC-MS/MS Parameters for Valbenazine Analysis

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile. nih.gov |

| LC Column | C18 reverse-phase column (e.g., Phenomenex C18). wisdomlib.org |

| Mobile Phase | A: 5 mM Ammonium Acetate with Ammonium Hydroxide. B: Acetonitrile/Methanol with Ammonium Hydroxide. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

| MRM Transition (Valbenazine) | m/z 419 → 205. nih.govsemanticscholar.org |

| MRM Transition (this compound) | m/z 425 → 211 (example). nih.govsemanticscholar.org |

In quantitative bioanalysis, an internal standard (IS) is essential for accuracy and precision. cerilliant.com A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. researchgate.netnih.govnih.gov this compound is chemically identical to valbenazine but has six hydrogen atoms replaced with deuterium (B1214612). synzeal.com

The key advantages of using this compound as an IS are:

Co-elution: It has nearly identical physicochemical properties to the analyte, meaning it co-elutes during chromatography. vulcanchem.com

Compensation for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte in the mass spectrometer source, effectively normalizing the signal. vulcanchem.com

Correction for Variability: It corrects for inconsistencies in sample preparation, extraction recovery, and injection volume between samples. nih.govnih.gov

By adding a known concentration of this compound to every sample and standard, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio-based calculation significantly improves the accuracy and reproducibility of the results compared to using external calibration alone. cerilliant.com

Development of Highly Sensitive and Selective Quantitative Assays for Research Samples

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

While triple quadrupole MS is ideal for quantification, high-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is a powerful tool for metabolite identification. researchgate.netresearchgate.net In preclinical research, understanding the metabolic fate of a drug is critical. HRMS provides high-resolution, accurate mass measurements of both the parent drug and its metabolites. researchgate.net

This capability allows researchers to:

Determine the elemental composition of unknown metabolites.

Distinguish between metabolites with very similar nominal masses.

Obtain structural information from fragmentation patterns.

Studies on valbenazine and related compounds have utilized HRMS to identify various metabolic pathways, including oxidation and demethylation. researchgate.net The high mass accuracy of HRMS is essential for confidently identifying these biotransformations in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural characterization of chemical compounds. researchgate.net In the context of this compound, NMR serves two critical purposes. vulcanchem.com

Method Validation Parameters for Preclinical Research Studies (e.g., selectivity, linearity, precision, accuracy)

Before an analytical method can be used for preclinical research, it must undergo rigorous validation to demonstrate that it is reliable and fit for purpose. stanford.edu Validation is performed according to established guidelines and assesses several key parameters. researchgate.netau.dk

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net

Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte over a defined range. wisdomlib.org A correlation coefficient (R²) of >0.99 is typically required. wisdomlib.orgnih.gov

Precision: The closeness of agreement between a series of measurements. It is expressed as the coefficient of variation (%CV) and is assessed within a single run (intra-day) and between different runs (inter-day). vulcanchem.comau.dk

Accuracy: The closeness of the mean test results to the true concentration. It is expressed as the percentage of the nominal value. vulcanchem.comau.dk

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.govsemanticscholar.org

Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, room temperature). au.dk

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation in Preclinical Research

| Parameter | Acceptance Criterion |

|---|---|

| Linearity | Correlation coefficient (R²) ≥ 0.99. wisdomlib.org |

| Precision (%CV) | ≤15% for QC samples; ≤20% for LLOQ. vulcanchem.comau.dk |

| Accuracy (% Bias) | Within ±15% for QC samples; within ±20% for LLOQ. vulcanchem.comau.dk |

| Selectivity | No significant interference at the retention time of the analyte and IS. stanford.edu |

| Stability | Analyte concentration within ±15% of the nominal concentration. au.dk |

Preclinical Research Applications and Pharmacological Probes of Valbenazine D6

Utilization in In Vitro Target Engagement and Selectivity Assays

In vitro assays are fundamental to characterizing the interaction of a new chemical entity with its biological target. For Valbenazine-d6, these assays are employed to confirm that the deuteration does not adversely affect the compound's primary pharmacological activity at the vesicular monoamine transporter 2 (VMAT2) and to assess its selectivity.

Cell-based functional assays provide a platform to measure the activity of a compound in a living cell environment. nih.govluceome.com These assays are crucial for determining if this compound retains the VMAT2 inhibitory capacity of its non-deuterated counterpart. Typically, human embryonic kidney (HEK293) cells are engineered to express human VMAT2. uib.nouib.no The activity of VMAT2 is then measured by monitoring the uptake of a fluorescent substrate, such as FFN206. uib.nouib.no

In such an assay, the cells are incubated with this compound at various concentrations, and the subsequent uptake of the fluorescent substrate is quantified using a microplate reader. uib.no A reduction in fluorescence inside the cells would indicate inhibition of VMAT2 activity. The data generated allows for the calculation of an IC50 value (the concentration of the inhibitor required to reduce VMAT2 activity by 50%), which can be directly compared to that of unlabeled valbenazine (B1662120) to assess relative potency. nih.gov These studies are essential to ensure that the structural modification (deuteration) does not unintentionally alter the compound's primary mechanism of action.

To gain a more direct understanding of the interaction between this compound and VMAT2, membrane vesicle transport assays are conducted. This method isolates the target from other cellular components, providing a clearer view of direct binding and inhibition. In these studies, vesicles from cells expressing VMAT2 are isolated. These vesicles are then used in transport assays with a radiolabeled monoamine substrate (e.g., [3H]dopamine or [3H]serotonin) or a fluorescent substrate.

The inhibitory potential of this compound is determined by its ability to compete with the substrate and block its transport into the vesicles. The results from these experiments are used to determine the inhibitory constant (Ki), a measure of the compound's binding affinity for VMAT2. drugbank.com Comparing the Ki value of this compound with that of valbenazine and its primary active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), is a key objective. drugbank.comnih.gov Valbenazine itself is a selective VMAT2 inhibitor, and it is crucial to verify that this compound maintains this selectivity profile, showing negligible affinity for VMAT1 or other receptors and transporters. drugbank.comprnewswire.com

Table 1: Comparative VMAT2 Inhibition Parameters This table outlines the known inhibitory constants for valbenazine and its metabolite and the corresponding parameter that would be determined for this compound in preclinical research.

| Compound | VMAT2 Inhibitory Constant (Ki) | Purpose of Investigation for this compound |

|---|---|---|

| Valbenazine | ~150 nM drugbank.com | To determine if deuteration alters binding affinity. |

| [+]-α-HTBZ (active metabolite) | ~3 nM drugbank.com | To establish a baseline for the most potent active moiety. |

| This compound | Parameter to be Determined | Confirm retention of high-affinity VMAT2 binding. |

Cell-Based Functional Assays for VMAT2 Activity

Application in Animal Models for Mechanistic Pharmacological Investigations

Animal models are indispensable for understanding how a compound behaves in a complex biological system. frontiersin.org For this compound, these studies are designed to compare its pharmacokinetic and pharmacodynamic profile to that of valbenazine, particularly focusing on its disposition within the body and its effects on brain neurochemistry.

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical. Tissue distribution studies, often conducted in rodents, are performed to determine the extent and rate of its penetration into various organs, with a particular focus on the central nervous system (CNS). researchgate.net After administration of this compound, concentrations of the deuterated compound and its metabolites are measured in the plasma, brain, and other tissues over time.

The key objective is to determine if deuteration alters the ability of the compound to cross the blood-brain barrier. mdpi.com The ratio of the concentration in the brain to that in the plasma (brain-to-plasma ratio) is a key parameter. These studies clarify whether the metabolic changes induced by the kinetic isotope effect translate into a different CNS exposure profile for this compound or its deuterated metabolites compared to their non-deuterated analogues.

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals. nih.govmdpi.com This technique is particularly relevant for VMAT2 inhibitors, as their mechanism involves reducing the vesicular packaging and subsequent release of monoamines like dopamine (B1211576). ingrezzahcp.com

In a typical study, a microdialysis probe is implanted into a brain region rich in dopaminergic neurons, such as the striatum. nih.gov Following administration of this compound, the dialysate is collected at regular intervals and analyzed for dopamine and its metabolites. The goal is to assess the pharmacodynamic effect of this compound on dopamine transmission and compare its potency and duration of action to valbenazine. These experiments provide direct evidence of the compound's functional effect at its target in a living animal model. nih.gov

Table 2: Objectives of Animal Model Studies for this compound This table summarizes the key research goals and parameters measured in preclinical animal studies involving this compound.

| Study Type | Objective | Key Parameters Measured |

|---|---|---|

| Tissue Distribution | Determine the effect of deuteration on the compound's ability to reach its target site. | Brain-to-plasma concentration ratio; concentrations of this compound and its deuterated metabolites in CNS and peripheral tissues. |

| Microdialysis | Assess the functional impact of this compound on dopamine signaling in the brain. | Extracellular levels of dopamine and its metabolites (DOPAC, HVA) in the striatum. nih.govnih.gov |

Tissue Distribution Studies for Understanding Molecular Disposition (e.g., CNS penetration for research purposes)

Investigation of Kinetic Isotope Effects on Biological Pathways

The primary rationale for creating a deuterated compound like this compound for pharmacological research is to investigate the deuterium (B1214612) kinetic isotope effect (KIE). numberanalytics.com The KIE occurs when the replacement of a hydrogen atom with a heavier deuterium atom at a site of bond cleavage slows down the reaction rate. nih.govmdpi.com In drug metabolism, this often applies to reactions catalyzed by cytochrome P450 (CYP) enzymes, which are responsible for breaking C-H bonds. nih.gov

Valbenazine is known to be extensively metabolized, in part by CYP3A4/5 and CYP2D6 enzymes. drugbank.comnih.gov By strategically placing deuterium atoms at positions on the valbenazine molecule that are susceptible to metabolic oxidation, this compound allows researchers to probe these pathways. In vitro studies using human liver microsomes or recombinant CYP enzymes are conducted to compare the rate of metabolism of this compound to that of valbenazine. A slower rate of metabolism for the deuterated compound would demonstrate a significant KIE. nih.gov

This investigation is critical because a reduced rate of metabolism could lead to a different pharmacokinetic profile in vivo, such as a longer half-life or altered metabolite ratios. researchgate.net These findings are essential for understanding the drug's disposition and can inform the design of future drug candidates with potentially improved properties. The study of KIE provides a mechanistic basis for how deuteration can modify a drug's interaction with metabolic pathways. numberanalytics.com

Table 3: Research Goals of Kinetic Isotope Effect (KIE) Studies This table details the primary objectives of investigating the kinetic isotope effect using this compound.

| Research Area | Primary Goal | Expected Outcome/Information Gained |

|---|---|---|

| Metabolic Stability | To determine if deuteration slows the rate of metabolism by CYP enzymes. nih.govresearchgate.net | Quantification of the KIE; identification of key metabolic pathways affected by deuteration. |

| Pharmacokinetic Profiling | To understand how altered metabolism affects the drug's exposure and half-life in vivo. | Data on whether this compound has a longer half-life or different metabolite profile compared to valbenazine. |

| Mechanistic Insight | To identify the specific sites on the valbenazine molecule that are most vulnerable to metabolic attack. | A clearer understanding of the drug's metabolic fate, aiding in the rational design of future analogues. |

Impact of Deuteration on VMAT2 Interaction Kinetics

Valbenazine itself is a prodrug that is hydrolyzed to its primary active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ). researchgate.netwikipedia.org This metabolite is a potent and selective inhibitor of VMAT2. researchgate.netfda.gov In vitro studies have shown that [+]-α-HTBZ has a strong binding affinity for VMAT2. researchgate.net

The deuteration in this compound is strategically placed to slow down the metabolism of the active metabolite. While direct studies on the VMAT2 interaction kinetics of this compound are not extensively published, research on other deuterated VMAT2 inhibitors like deutetrabenazine provides insights. For instance, a study on a deuterated analog of another VMAT2 imaging agent, [¹⁸F]FP-(+)-DTBZ, showed that deuteration did not alter the binding affinity to VMAT2, with the deuterated version having a Ki of 0.32 ± 0.07 nM compared to the non-deuterated version's Ki of 0.33 ± 0.02 nM. snmjournals.org This suggests that the core interaction with the VMAT2 binding site remains largely unaffected by deuteration. The primary impact of deuteration is on the metabolic stability of the molecule, which in turn can influence the duration of target engagement. gabarx.comresearchgate.net

Table 1: Comparative VMAT2 Binding Affinity

| Compound | Binding Affinity (Ki) |

|---|---|

| Valbenazine | ~150 nM fda.gov |

| [+]-α-HTBZ (active metabolite) | ~3 nM fda.gov |

| [¹⁸F]D6-FP-(+)-DTBZ (deuterated analog) | 0.32 ± 0.07 nM snmjournals.org |

This table is for illustrative purposes and includes data from related compounds to infer the potential impact of deuteration.

Influence on Enzymatic Pathways in Experimental Organisms

The metabolism of Valbenazine and its active metabolite, [+]-α-HTBZ, involves cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4/5. wikipedia.orgfda.govnih.gov Deuteration at metabolically vulnerable sites can significantly slow down the rate of metabolism by these enzymes. gabarx.comnih.gov This "kinetic isotope effect" can lead to a longer half-life of the active compound and a different pharmacokinetic profile compared to its non-deuterated counterpart. researchgate.netwikipedia.org

In experimental organisms, the use of this compound allows researchers to study the specific metabolic pathways and the enzymes involved in its breakdown. By comparing the metabolite profiles of Valbenazine and this compound, scientists can identify the primary sites of metabolic attack and the contribution of different enzymatic systems. For example, a reduced rate of formation of certain metabolites in studies with this compound would indicate that the deuterated positions are key sites for enzymatic action. This approach has been used to study the metabolism of other deuterated drugs, showing that it can lead to increased exposure to the parent drug or its active metabolites. nih.govgoogle.com

Elucidation of Drug-Target Residence Time Using Deuterated Analogs

Drug-target residence time, the duration for which a drug molecule remains bound to its target, is increasingly recognized as a critical parameter for drug efficacy. uef.fibellbrooklabs.com A longer residence time can lead to a more sustained pharmacological effect. bellbrooklabs.com Deuterated analogs like this compound can be instrumental in studying this phenomenon.

By slowing down metabolism, deuteration increases the in vivo half-life of the active metabolite, allowing for a more sustained interaction with the VMAT2 target. researchgate.netmedchemexpress.com This prolonged exposure enables researchers to better assess the dissociation kinetics (k_off) of the drug from its target. Computational and experimental methods, such as surface plasmon resonance (SPR) and jump-dilution assays, are used to measure residence time. bellbrooklabs.comresearchgate.net While specific studies measuring the drug-target residence time of this compound are not publicly available, the principles of using deuterated compounds for such investigations are well-established. researchgate.net The extended presence of the active metabolite due to deuteration provides a wider window to observe the binding and unbinding events, contributing to a more accurate determination of the drug-target residence time.

Computational and Theoretical Investigations Relevant to Valbenazine D6

Molecular Docking and Dynamics Simulations of Valbenazine-d6-VMAT2 Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for visualizing and analyzing the interaction between a ligand, such as this compound, and its protein target, the vesicular monoamine transporter 2 (VMAT2). ebi.ac.uknih.gov VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles, and its inhibition is the primary mechanism of action for Valbenazine (B1662120). ingrezzahcp.compatsnap.com

Molecular docking predicts the preferred binding orientation and conformation of a molecule within the active site of a protein. researchgate.netresearchgate.net For this compound, docking studies would be used to determine if the deuteration of the methoxy (B1213986) groups leads to any significant changes in its binding pose compared to the non-deuterated parent compound. These simulations calculate a binding affinity score, which helps in ranking the stability of the ligand-protein complex. While the pharmacodynamic properties of deuterated drugs are typically almost identical to their non-deuterated counterparts, subtle changes in molecular volume or electronic properties could theoretically influence interactions. bioscientia.de

Research on similar deuterated VMAT2 imaging agents has shown that deuteration does not significantly alter the binding affinity (Ki) compared to the non-deuterated analog, supporting the idea that the primary impact of deuteration is on pharmacokinetics rather than pharmacodynamics. snmjournals.org

| Compound | Target | Binding Affinity (Ki) | Comments |

| Valbenazine | Human VMAT2 | 150 nM nih.gov | A prodrug that is metabolized to the active compound. researchgate.net |

| (+)-α-Dihydrotetrabenazine (NBI-98782) | Human VMAT2 | 3.1 nM nih.gov | The primary active metabolite of Valbenazine. nih.gov |

| Tetrabenazine (B1681281) | VMAT2 | ~300 nM rndsystems.com | A related VMAT2 inhibitor. |

| [¹⁸F]D6-FP-(+)-DTBZ | VMAT2 | 0.32 ± 0.07 nM snmjournals.org | A deuterated VMAT2 PET imaging agent. |

| [¹⁸F]FP-(+)-DTBZ | VMAT2 | 0.33 ± 0.02 nM snmjournals.org | Non-deuterated version of the PET imaging agent. |

Quantum Chemical Calculations for Prediction of Isotope Effects

Quantum chemical calculations are fundamental to predicting the kinetic isotope effect (KIE), which is the change in reaction rate resulting from isotopic substitution. faccts.denumberanalytics.com The primary KIE observed with deuterated drugs stems from the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. informaticsjournals.co.in The C-D bond has a lower vibrational frequency and consequently a lower zero-point energy (ZPE) than a C-H bond, making it more stable and requiring more energy to break. faccts.de

Quantum chemistry software can calculate the vibrational frequencies of molecules in their ground state and at the transition state of a reaction. nih.gov By comparing these calculations for both the deuterated and non-deuterated versions of Valbenazine, researchers can predict the theoretical KIE for its metabolism. The metabolic breakdown of Valbenazine's methoxy groups by cytochrome P450 enzymes involves the cleavage of a C-H bond as a rate-determining step. juniperpublishers.com Replacing these hydrogens with deuterium (B1214612) (to form this compound) increases the activation energy for this step, slowing down the reaction rate. faccts.de

The magnitude of the predicted KIE (kH/kD) provides a quantitative estimate of how effectively deuteration will protect the molecule from metabolic degradation at that specific site. faccts.de These theoretical predictions are crucial for guiding the rational design of deuterated drugs, helping to decide where isotopic substitution will be most beneficial for improving the pharmacokinetic profile. researchgate.net

| Parameter | C-H Bond | C-D Bond | Implication for this compound |

| Vibrational Frequency | Higher | Lower faccts.de | The C-D bond vibrates more slowly due to the increased mass of deuterium. |

| Zero-Point Energy (ZPE) | Higher | Lower faccts.de | The ground state energy of the C-D bond is lower, making it more stable. |

| Bond Dissociation Energy | Lower | Higher bioscientia.de | More energy is required to cleave a C-D bond compared to a C-H bond. |

| Predicted Metabolic Rate | Faster | Slower | The rate of CYP450-mediated O-demethylation is expected to decrease. nih.gov |

In Silico Prediction of Metabolic Fate Influenced by Deuteration

Specialized software can predict the "Sites of Metabolism" (SoMs) on a molecule, identifying the atoms most likely to be modified by metabolic enzymes like the cytochrome P450 (CYP) family. nih.gov When applied to Valbenazine, these programs would likely identify the hydrogen atoms on the two methoxy groups as primary SoMs. For this compound, the input structure is modified to include deuterium atoms. The software, which accounts for the KIE, would then predict a lower probability of metabolism at the deuterated -OCD₃ groups. nih.gov

A significant outcome of this analysis is the potential for "metabolic switching" or "metabolic shunting". juniperpublishers.comdovepress.com By blocking the primary metabolic pathway through deuteration, the drug's metabolism may be redirected to other, previously minor, pathways. In silico tools can help predict these alternative metabolic routes and the structures of the resulting metabolites. dovepress.com This predictive analysis is critical for anticipating whether metabolic switching could lead to the formation of new active metabolites or potentially reactive/undesirable byproducts, providing a more complete picture of the deuterated drug's biotransformation. juniperpublishers.com

| Prediction Stage | Input for In Silico Model | Predicted Output for Valbenazine | Predicted Output for this compound |

| Site of Metabolism (SoM) Prediction | Molecular structure | High probability of O-demethylation at methoxy groups. | Reduced probability of O-demethylation at deuterated methoxy groups. nih.gov |

| Metabolic Pathway Analysis | Structure + SoM data | Primary pathway: O-demethylation by CYP enzymes (e.g., CYP2D6, CYP3A4/5). nih.gov | Primary pathway is slowed. Potential for "metabolic switching" to alternative pathways. dovepress.com |

| Metabolite Identification | Predicted pathways | Major metabolites include (+)-α-dihydrotetrabenazine and NBI-136110. nih.gov | Reduced formation of metabolites from O-demethylation. Possible increase in other minor metabolites. |

Cheminformatics and Structure-Activity Relationship (SAR) Analysis of Deuterated Analogs

Cheminformatics involves the use of computational methods to analyze large datasets of chemical structures and their associated biological data to derive meaningful patterns. u-strasbg.fr Structure-Activity Relationship (SAR) analysis is a core component of cheminformatics that aims to correlate specific structural features of a molecule with its biological activity. informaticsjournals.co.in

For deuterated analogs of Valbenazine, a cheminformatics approach would be used to build and analyze a database of related compounds. This database would include Valbenazine, this compound, and potentially other analogs with deuterium placed at different positions. For each compound, the database would store key properties such as VMAT2 binding affinity, metabolic stability in liver microsomes, and the rate of formation of the active metabolite. informaticsjournals.co.inu-strasbg.fr

By analyzing this data, SAR models can be developed to understand how the position and number of deuterium atoms affect the desired pharmacological properties. The goal is to establish a clear relationship between the deuteration pattern and the therapeutic profile. For instance, SAR analysis could reveal if deuterating only one of the two methoxy groups is sufficient to achieve the desired pharmacokinetic effect or if deuteration at other metabolically labile sites could offer additional advantages. This data-driven approach allows for the systematic optimization of deuterated drug candidates, moving beyond a single compound to explore the entire chemical space of its deuterated analogs. informaticsjournals.co.inresearchgate.net

| Deuteration Pattern (Hypothetical Analogs) | Predicted Metabolic Half-Life (t½) | Predicted VMAT2 Affinity (Ki) | SAR Interpretation |

| Valbenazine (non-deuterated) | Baseline | Baseline | Reference compound. |

| Valbenazine-d3 (one -OCH₃ group deuterated) | Increased | Unchanged | Demonstrates the effect of blocking one metabolic hotspot. |

| This compound (both -OCH₃ groups deuterated) | Maximally Increased | Unchanged | Shows the additive effect of deuterating both primary hotspots. |

| Valbenazine-d2 (deuteration at another site) | Minimally Increased | Unchanged | Indicates that deuteration at non-metabolic sites has little impact on pharmacokinetics. |

Future Research Directions and Innovative Methodologies for Valbenazine D6

Integration with Advanced Omics Technologies for Mechanistic Insights

The advent of advanced "omics" technologies, such as proteomics and metabolomics, provides a powerful platform for elucidating the complex biological mechanisms underlying drug action. While currently utilized primarily as an analytical standard, Valbenazine-d6 holds significant potential for integration into these large-scale analytical approaches to gain deeper mechanistic insights into valbenazine's effects and the broader neuropharmacology of VMAT2 inhibition.

Proteomics, the large-scale study of proteins, can be employed to investigate changes in protein expression and post-translational modifications in response to valbenazine (B1662120) treatment. By using this compound as a stable isotope-labeled internal standard in quantitative proteomics workflows, researchers can achieve more accurate and reliable quantification of protein changes in neuronal cells or animal models. This could help identify novel protein targets or pathways modulated by VMAT2 inhibition, providing a more comprehensive understanding of its therapeutic effects and potential off-target activities.

Similarly, metabolomics, which focuses on the global profiling of small-molecule metabolites, can be enhanced by the use of this compound. In studies designed to map the metabolic fate of valbenazine, this compound can be used to differentiate drug metabolites from endogenous metabolites, thus facilitating the identification of novel metabolic pathways. Furthermore, stable isotope labeling in combination with high-resolution mass spectrometry can be used to trace the metabolic impact of VMAT2 inhibition on neurotransmitter systems and other related biochemical pathways, offering a dynamic view of the drug's mechanism of action. nih.govfrontiersin.orgrevespcardiol.org The integration of proteomics and metabolomics data, facilitated by the precise quantification enabled by deuterated standards like this compound, can provide a systems-level understanding of the drug's effects. nih.gov

Table 1: Potential Applications of this compound in Omics-Based Research

| Omics Technology | Application of this compound | Potential Mechanistic Insights |

|---|---|---|

| Proteomics | Internal standard for quantitative proteomics (e.g., SILAC, TMT) | Identification of proteins and pathways affected by VMAT2 inhibition; understanding of off-target effects. |

| Metabolomics | Tracer for metabolic fate studies; internal standard for quantitative metabolomics | Elucidation of valbenazine's metabolic pathways; understanding the impact of VMAT2 inhibition on the broader metabolome. |

| Multi-omics | A tool to ensure data quality and integration across platforms | A systems-level understanding of the neuropharmacological effects of valbenazine. |

Development of Novel Isotopic Labeling Strategies for Complex Analogs

The strategic placement of stable isotopes, such as deuterium (B1214612), can significantly influence the pharmacokinetic properties of a drug by altering its metabolic profile. This "deuterium effect" can slow down metabolism at specific sites, leading to increased drug exposure and potentially a more favorable dosing regimen. dovepress.com The development of deutetrabenazine, a deuterated analog of tetrabenazine (B1681281), for the treatment of chorea associated with Huntington's disease exemplifies the successful application of this strategy. dovepress.com

Building on this concept, future research could focus on developing novel isotopic labeling strategies for more complex analogs of valbenazine. This would involve synthesizing a library of valbenazine derivatives with deuterium incorporated at various positions beyond the methoxy (B1213986) groups. By systematically altering the sites of deuteration, researchers could fine-tune the metabolic stability of the compound, potentially leading to the discovery of new drug candidates with improved pharmacokinetic profiles.

Furthermore, the incorporation of other stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), could create a suite of multiply-labeled valbenazine analogs. These multi-isotopologue standards would be invaluable for advanced metabolic studies, enabling the simultaneous tracing of different parts of the molecule and providing a more detailed picture of its biotransformation. nih.gov Such strategies, which have been successfully applied in NMR-based structural biology and metabolomics, could be adapted for neuropharmacological research to create sophisticated tools for studying drug-target interactions and metabolic pathways. nih.govualberta.ca

Advancements in Imaging Techniques Utilizing Deuterated Probes (e.g., PET ligands for VMAT2 research)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of biological processes at the molecular level. The development of specific PET radioligands for VMAT2 has been instrumental in studying neurological and psychiatric disorders, including Parkinson's disease. nih.govnih.gov

Recent advancements in this field have highlighted the advantages of using deuterated probes. Deuterium substitution in PET ligands can enhance their metabolic stability, leading to improved imaging characteristics. For instance, deuterated versions of dihydrotetrabenazine (B1670615) (DTBZ) derivatives, such as [¹⁸F]FE-DTBZ-d4 and D6-[¹⁸F]FP-(+)-DTBZ, have been developed as PET tracers for VMAT2. nih.govnih.gov Studies have shown that these deuterated radioligands exhibit reduced in vivo defluorination and improved stability, resulting in higher brain uptake and better image quality compared to their non-deuterated counterparts. nih.govnih.govacs.org

Given that valbenazine is a prodrug of dihydrotetrabenazine, this compound could serve as a precursor for the synthesis of novel deuterated PET ligands for VMAT2. By radiolabeling this compound or its deuterated metabolites, researchers could develop next-generation imaging agents with superior properties. These advanced probes would enable more sensitive and accurate measurement of VMAT2 density in the brain, facilitating earlier diagnosis, improved monitoring of disease progression, and more precise evaluation of therapeutic response in conditions like tardive dyskinesia and Huntington's disease. nih.govgoogle.comsnmjournals.org

Table 2: Examples of Deuterated PET Ligands for VMAT2 Imaging

| Deuterated PET Ligand | Key Findings from Research | Reference |

|---|---|---|

| [¹⁸F]FE-DTBZ-d4 | Improved in vivo stability and lower bone uptake compared to the non-deuterated analog. Higher binding potential in VMAT2-rich brain regions. | nih.govacs.org |

| D6-[¹⁸F]FP-(+)-DTBZ | Showed significantly increased uptake in VMAT2-rich regions of the brain. Demonstrated potential as a valuable tool for the clinical evaluation of Parkinson's disease. | nih.gov |

Exploration of this compound as a Tool for Fundamental Neurobiological Research

Beyond its role in drug development and clinical applications, this compound has the potential to be a valuable tool for fundamental neurobiological research. The ability to precisely quantify valbenazine and its metabolites is crucial for conducting detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling. By using this compound as an internal standard, researchers can accurately correlate drug concentrations with physiological and behavioral outcomes in preclinical models.

This precision allows for a more nuanced investigation of the relationship between VMAT2 occupancy by valbenazine's active metabolite, dihydrotetrabenazine, and the resulting effects on monoamine neurotransmission. Such studies can help to dissect the intricate mechanisms of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) storage and release, which are fundamental to understanding the pathophysiology of various neuropsychiatric disorders.

Furthermore, this compound can be used in competitive binding assays to characterize the affinity and selectivity of new, non-labeled VMAT2 inhibitors. Its well-defined properties make it an excellent reference compound for these in vitro studies. The availability of a reliable, deuterated standard facilitates the high-throughput screening of chemical libraries for novel VMAT2 ligands, potentially accelerating the discovery of new therapeutic agents for a range of neurological and psychiatric conditions.

Q & A

Q. What is the role of Valbenazine-d6 in analytical method validation for quantifying Valbenazine in biological matrices?

this compound, a deuterated analog of Valbenazine, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ionization variability. Methodological validation requires assessing parameters such as linearity (1–500 ng/mL), precision (CV <15%), and recovery rates (85–115%) using spiked plasma samples . Deuterated isotopes like this compound minimize co-elution interference and improve assay specificity compared to structural analogs.

Q. How should researchers design pharmacokinetic (PK) studies using this compound to assess deuterium isotope effects?

PK studies should employ a crossover design where subjects receive both Valbenazine and this compound under controlled conditions. Key parameters include:

- Sampling intervals : Frequent blood draws (e.g., 0, 1, 2, 4, 8, 12, 24 hours post-dose) to capture absorption/distribution phases.

- Analytical validation : Ensure isotopic purity (>99%) of this compound to avoid misquantification .

- Data analysis : Compare AUC(0–∞), Cmax, and half-life between isotopologs to evaluate metabolic stability differences due to deuterium substitution.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported this compound metabolic stability data across preclinical models?

Discrepancies often arise from interspecies variability in cytochrome P450 (CYP) enzyme activity. To address this:

- Model selection : Use humanized liver mouse models or primary hepatocyte cultures to approximate human metabolism.

- Isotope tracing : Co-administer this compound with non-deuterated Valbenazine and quantify metabolite ratios (e.g., deuterium retention in [+d3] or [+d6] fragments) via high-resolution MS .

- Statistical reconciliation : Apply Bland-Altman analysis to assess systematic biases between studies .

Q. How can researchers optimize in vitro assays to evaluate this compound’s binding affinity for vesicular monoamine transporter 2 (VMAT2)?

- Radioligand displacement assays : Use [³H]dihydrotetrabenazine as a tracer. Pre-incubate VMAT2-expressing membranes with this compound (1 nM–10 μM) and measure IC50 values.

- Correction for nonspecific binding : Include controls with excess non-deuterated Valbenazine (10 μM) .

- Data interpretation : Compare Ki values between this compound and its parent compound to assess isotopic effects on target engagement.

Methodological Considerations

Q. What criteria ensure the reliability of this compound as an internal standard in multi-site clinical trials?

- Batch consistency : Validate deuterium enrichment (>98%) via nuclear magnetic resonance (NMR) and MS.

- Stability testing : Confirm this compound integrity under storage conditions (−80°C, 6 months) and freeze-thaw cycles.

- Cross-lab harmonization : Use standardized calibration curves and quality control samples (e.g., NIST-traceable reference materials) .

Q. How should researchers address potential confounding factors when using this compound in tracer studies for metabolic flux analysis?

- Isotopic dilution : Account for endogenous deuterium levels in biological matrices using background subtraction.

- Kinetic modeling : Apply compartmental models to distinguish between deuterium exchange and true metabolic turnover .

- Negative controls : Include samples without this compound to identify nonspecific signal drift.

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC50 and efficacy.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., 40 mg vs. 80 mg this compound) while controlling for multiple comparisons .

- Meta-analysis : Aggregate data from independent studies using random-effects models to assess heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.